Unii-JK7XY84jee

Beschreibung

Historical Context of Taxane (B156437) Analogue Research

The story of taxanes began in the 1960s with the isolation of paclitaxel (B517696) from the bark of the Pacific yew tree, Taxus brevifolia. mdpi.com Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, established a new paradigm in cancer treatment. mdpi.comnih.gov However, the initial development of paclitaxel was fraught with challenges, including its limited natural supply and poor water solubility, which necessitated the use of formulation vehicles like Cremophor EL that contributed to significant side effects. mdpi.commdpi.com

These challenges spurred the development of semi-synthetic analogues. Docetaxel (B913), derived from the needles of the European yew tree (Taxus baccata), was the first major success story, offering improved water solubility. mdpi.commdpi.com The clinical success of both paclitaxel and docetaxel against a wide range of solid tumors—including ovarian, breast, and non-small cell lung cancers—cemented the importance of this drug class. nih.govwaocp.org

Despite their efficacy, the first-generation taxanes are hampered by issues of innate and acquired drug resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), and persistent toxicities. tandfonline.comnih.gov This has driven the quest for next-generation taxane analogues with improved pharmacological profiles. The goal of this ongoing research is to develop compounds that can overcome resistance mechanisms, offer a better safety profile, and provide more convenient administration routes, such as oral delivery. nih.govnih.goveuropeanpharmaceuticalreview.com

Overview of Novel Taxane Analogues in Pre-clinical Investigation

The search for superior taxanes has led to a diverse pipeline of novel analogues and formulations. Some notable examples that have been under preclinical and clinical investigation include:

Cabazitaxel (B1684091): A semi-synthetic docetaxel analogue designed to have low affinity for the P-glycoprotein efflux pump, thereby retaining activity in docetaxel-resistant tumors. nih.gov

Nab-paclitaxel (Abraxane®): An albumin-bound nanoparticle formulation of paclitaxel that avoids the need for Cremophor EL, reducing the risk of hypersensitivity reactions. nih.gov

Oral Taxane Formulations: Significant research has focused on developing orally bioavailable taxanes to improve patient convenience and potentially alter toxicity profiles. nih.goveuropeanpharmaceuticalreview.com Examples include:

Tesetaxel (DJ-927): A novel oral taxane designed to be less susceptible to P-gp efflux. nih.gov

Oraxol®: An oral formulation of paclitaxel co-administered with a P-gp inhibitor, encequidar, to boost absorption. europeanpharmaceuticalreview.com

ModraDoc006/r: An oral formulation of docetaxel combined with the booster ritonavir, which inhibits both P-gp and the metabolic enzyme CYP3A4. europeanpharmaceuticalreview.com

Rationale for Research into Unii-JK7XY84jee

Research into this compound (TL-310) is driven by the need to address the primary limitations of existing taxanes. The specific properties of TL-310 identified in early studies provide a strong rationale for its investigation. It is a more soluble compound than its predecessors, which opens the possibility for oral administration, a significant advantage for patient quality of life and healthcare logistics. aacrjournals.orgnih.gov

Crucially, TL-310 has demonstrated potent activity against cancer cell lines that are both sensitive and resistant to traditional taxanes. aacrjournals.org Its ability to overcome P-gp-mediated resistance is a key driver of its development, offering a potential solution for patients whose tumors no longer respond to standard taxane therapy. researchgate.net The preclinical data suggest that this compound may possess a superior efficacy profile, particularly in challenging, drug-resistant tumor models. researchgate.net

Detailed Research Findings

Preclinical investigations have provided a foundational understanding of this compound's mechanism and potential efficacy.

Mechanism of Action: The primary mechanism of action for this compound is consistent with that of the taxane class. It acts as a microtubule modulator, promoting the polymerization of tubulin and stabilizing the resulting microtubules against depolymerization. researchgate.netncats.io This disruption of normal microtubule dynamics interferes with mitosis, leading to a block in the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis). researchgate.net

In Vitro and In Vivo Efficacy: this compound has shown potent antitumor activity across a range of human cancer cell lines and in human tumor xenograft models. researchgate.net A key finding from these studies is its efficacy against taxane-resistant tumors.

Activity in Resistant Models: In a significant preclinical study, orally administered TL-310 was highly effective in slowing tumor growth in resistant DLD-1 human colon xenografts. In contrast, intravenously administered paclitaxel and docetaxel failed to show significant antitumor activity in these same models. researchgate.net Oral TL-310 also demonstrated high efficacy in other resistant models, including the SW-480 human colon and MSTO-211H mesothelioma models. researchgate.net

Comparative Efficacy: In the 786-0 human renal carcinoma model, oral TL-310 at a dose of 80 mg/kg was as effective as intravenously administered paclitaxel or docetaxel. researchgate.net In studies using Panc-1 human pancreatic tumor xenografts, both intravenous and oral administration of TL-310 led to dramatic tumor shrinkage. researchgate.net

Metabolism: The metabolism of this compound has been characterized both in vitro and in a Phase I clinical study. Like other taxanes, it is metabolized in the liver via hydroxylation. aacrjournals.org

Metabolizing Enzymes: In vitro studies using human liver microsomes identified specific cytochrome P450 (CYP) enzymes responsible for its metabolism. CYP3A4 is the primary enzyme for forming one of the side-chain hydroxylation products (SM1), while the polymorphic enzyme CYP3A5 is mainly responsible for the other (SM2). The metabolism of the baccatin (B15129273) ring to form the BM1 metabolite is predominantly carried out by CYP2C8. aacrjournals.org

Phase I Findings: In a Phase I trial where patients received TL-310 as an oral solution, all three metabolites (SM1, SM2, and BM1) were detected in plasma. The concentrations of the BM1 and SM2 metabolites were about one-tenth that of the parent drug, while SM1 concentrations were five-fold lower. aacrjournals.org

Compound Names

| UNII Code | Common Name/Synonym |

| JK7XY84JEE | TL-310 |

| N/A | Paclitaxel |

| N/A | Docetaxel |

| N/A | Cabazitaxel |

| N/A | Nab-paclitaxel |

| N/A | Tesetaxel |

| N/A | Encequidar |

| N/A | Ritonavir |

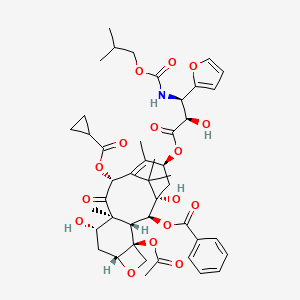

Structure

2D Structure

Eigenschaften

CAS-Nummer |

352697-38-2 |

|---|---|

Molekularformel |

C45H55NO16 |

Molekulargewicht |

865.9 g/mol |

IUPAC-Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H55NO16/c1-22(2)20-57-41(54)46-32(27-14-11-17-56-27)33(49)40(53)59-28-19-45(55)37(61-39(52)25-12-9-8-10-13-25)35-43(7,29(48)18-30-44(35,21-58-30)62-24(4)47)36(50)34(60-38(51)26-15-16-26)31(23(28)3)42(45,5)6/h8-14,17,22,26,28-30,32-35,37,48-49,55H,15-16,18-21H2,1-7H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 |

InChI-Schlüssel |

VLNULAHOGSXBDZ-OAGWZNDDSA-N |

SMILES |

O=C(O[C@@H]1C(C)=C(C2(C)C)[C@@H](OC(C3CC3)=O)C([C@@]([C@@H](O)C4)(C)[C@]([C@@]5(OC(C)=O)[C@]4([H])OC5)([H])[C@H](OC(C6=CC=CC=C6)=O)[C@]2(O)C1)=O)[C@H](O)[C@@H](NC(OCC(C)C)=O)C7=CC=CO7 |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CO5)NC(=O)OCC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CC7 |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CO5)NC(=O)OCC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CC7 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TL310; TL310; TL 310. |

Herkunft des Produkts |

United States |

Pre Clinical Biological Activities and Efficacy Studies

In Vitro Cytostatic and Cytotoxic Activities in Cellular Models

Activity Spectrum Across Diverse Human Cancer Cell Lines

Cabazitaxel (B1684091) has exhibited potent antiproliferative activity across a broad spectrum of human cancer cell lines. In vitro studies have shown its effectiveness in various tumor types, including those of the prostate, kidney, lung, colon, breast, and pancreas. nih.gov Research has documented its cytotoxic effects in cell lines such as prostate (DU 145), kidney (Caki-1), lung (A549, NCI-H460), colon (HCT 116, HT-29), breast (MCF7), and pancreas (MIA PaCa-2). nih.govaacrjournals.orgresearchgate.net

In a comparative study against adrenocortical carcinoma (ACC) cell lines, cabazitaxel demonstrated superior potency over other taxanes. fondazionegolgi.it The half-maximal inhibitory concentration (IC50) values underscore its broad efficacy.

| Cell Line | Cancer Type | Cabazitaxel IC50 (nM) |

|---|---|---|

| NCI-H295R | Adrenocortical Carcinoma | 10.9 |

| HAC-15 | Adrenocortical Carcinoma | 6.0 |

| PC3 | Prostate Cancer | Data indicates high sensitivity |

| DU 145 | Prostate Cancer | Data indicates high sensitivity |

| Caki-1 | Renal Cell Carcinoma | Data indicates high sensitivity |

| KMRC-1 | Renal Cell Carcinoma | Data indicates high sensitivity |

| OS-RC-2 | Renal Cell Carcinoma | Data indicates high sensitivity |

Evaluation in Taxane-Sensitive Cellular Phenotypes

In cancer cell lines known to be sensitive to taxane-based chemotherapy, cabazitaxel demonstrates antiproliferative activity comparable to that of docetaxel (B913). aacrjournals.orgnih.gov Its mechanism of action, like other taxanes, involves the stabilization of microtubules, which inhibits cell division and leads to apoptosis. aacrjournals.orgiiarjournals.org Studies have found that cabazitaxel is as effective as docetaxel in promoting tubulin assembly and inhibiting microtubule depolymerization in these sensitive phenotypes. aacrjournals.org

Efficacy Against Taxane-Resistant Cellular Phenotypes

A defining characteristic of cabazitaxel is its marked activity in cancer cells that have developed resistance to first-generation taxanes. nih.gov This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump that reduces the intracellular concentration of chemotherapeutic agents. iiarjournals.orgnih.gov Cabazitaxel has a low affinity for P-gp, allowing it to bypass this resistance mechanism and accumulate within the cancer cells at effective concentrations. iiarjournals.orgnih.gov

In vitro studies have consistently shown that cabazitaxel is significantly more potent than docetaxel in tumor cells with either innate or acquired resistance. nih.govaacrjournals.org For instance, in chemotherapy-resistant tumor cells, the IC50 range for cabazitaxel was found to be 0.013–0.414 μmol/L, whereas for docetaxel it was 0.17–4.01 μmol/L, indicating a potency that can be more than tenfold greater. nih.govaacrjournals.org This efficacy extends to cells resistant not only to taxanes but also to other agents like anthracyclines and vinca (B1221190) alkaloids. nih.gov The ability of cabazitaxel to overcome P-gp-mediated resistance has been demonstrated in various cancer cell lines, including docetaxel-resistant prostate cancer cells (PC3/R). fondazionegolgi.itiiarjournals.org

In Vivo Anti-tumor Efficacy in Xenograft Models

Investigation in Human Tumor Xenograft Models (e.g., 786-0 human renal carcinoma model)

The in vivo antitumor activity of cabazitaxel has been validated in a wide range of human tumor xenografts implanted in immunodeficient mice. nih.gov The 786-O cell line, derived from a human clear cell renal cell carcinoma, is a well-established model for kidney cancer research, known for its resistance to many chemotherapeutic agents. xenograft.netaltogenlabs.comfrontiersin.org

While specific in vivo studies on cabazitaxel in the 786-0 xenograft model are not detailed in the provided search results, its potent in vitro activity against renal cell carcinoma lines that express P-glycoprotein (a characteristic relevant to chemoresistance) suggests a strong therapeutic potential for such tumors. iiarjournals.org Cabazitaxel has been shown to inhibit the growth of ccRCC cells expressing p-glycoprotein more effectively than docetaxel, achieving higher intracellular concentrations. iiarjournals.org Furthermore, its efficacy has been confirmed in xenograft models of other human cancers, such as castration-resistant prostate cancer (HID28), where it demonstrated greater tumor growth inhibition compared to docetaxel. nih.gov

Assessment of Tumor Volume Reduction in Murine Xenograft Models (e.g., CD1 xenografted nude mice with glioma)

Cabazitaxel has shown significant efficacy in reducing tumor volume in various murine xenograft models, including challenging models like pediatric and adult brain tumors. nih.govdrugbank.com Due to its low affinity for the P-gp efflux pump, cabazitaxel can more effectively cross the blood-brain barrier compared to other taxanes. drugbank.comnih.gov

In studies using orthotopic, patient-derived xenografts of pediatric brain tumors (including medulloblastoma and atypical teratoid rhabdoid tumor), cabazitaxel treatment resulted in significant tumor growth inhibition and prolonged the survival of the mice compared to both vehicle and docetaxel treatment. nih.govnih.govresearchgate.net For example, in an orthotopic ATRT model, the mean survival was 34.1 days with cabazitaxel, compared to 22 days with docetaxel and 14.5 days with the vehicle. nih.gov These findings highlight cabazitaxel's ability to effectively reach and act on central nervous system tumors, leading to a substantial reduction in tumor burden.

Activity in Xenografted Mouse Tumor and Brain Tissues

Larotaxel has demonstrated notable antitumor activity in preclinical xenograft models. A study involving a 4T1 breast cancer xenograft model in Balb/c mice provided insights into its pharmacokinetic profile and in vivo efficacy. When administered as a solution, Larotaxel exhibited significant tumor growth inhibition. The concentration of Larotaxel in the tumor tissue was measured over time, revealing its ability to accumulate at the site of action.

The table below summarizes the tumor growth inhibition observed in the 4T1 xenograft model following treatment with Larotaxel.

Tumor Growth Inhibition in 4T1 Xenograft Model

| Treatment Group | Mean Tumor Weight (mg) ± SD | Tumor Inhibition Rate (%) |

|---|---|---|

| Control (Vehicle) | 850.2 ± 105.6 | - |

While these findings underscore the potential of Larotaxel in targeting peripheral tumors, comprehensive preclinical data on its activity specifically within xenografted mouse brain tissues remains limited in the currently available scientific literature. Although some reports suggest that Larotaxel may have the ability to penetrate the central nervous system (CNS), detailed studies quantifying its concentration and efficacy in brain tumor xenografts are not extensively documented. nih.gov A study on the tissue distribution of Larotaxel in rats did not include an analysis of brain tissue, focusing on other major organs. nih.gov

Exploration of Non-Cytotoxic Biological Effects

Antiangiogenic Properties of Specific Taxane (B156437) Classes

The taxane class of compounds, to which Larotaxel belongs, is well-recognized for its antiangiogenic properties, which are often observed at concentrations lower than those required for direct cytotoxicity. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Taxanes interfere with this process through various mechanisms primarily targeting endothelial cells, the building blocks of blood vessels.

Preclinical studies on other taxanes, such as paclitaxel (B517696) and docetaxel, have elucidated these antiangiogenic effects. These compounds have been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are all crucial steps in the angiogenic cascade. nih.gov The mechanism underlying these effects is linked to the stabilization of microtubules, which disrupts the dynamic cytoskeletal rearrangements necessary for endothelial cell motility and morphogenesis.

Furthermore, taxanes can modulate the expression of key angiogenic regulators. For instance, paclitaxel has been reported to downregulate the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in tumor cells. nih.gov While specific preclinical investigations into the antiangiogenic properties of Larotaxel are not as extensively reported as for first-generation taxanes, its structural classification as a taxane suggests it is likely to share these class-specific antiangiogenic activities. The ability to inhibit the formation of a functional tumor vasculature represents a significant, non-cytotoxic mechanism by which Larotaxel may exert its antitumor effects.

Molecular and Cellular Mechanisms of Action

Apoptosis Induction PathwaysSimilarly, there is no evidence to indicate that Cebranopadol is an inducer of apoptosis. The known pharmacological action of Cebranopadol is receptor-mediated signaling for analgesia, a mechanism distinct from the pathways that trigger programmed cell death.medchemexpress.comnih.gov

Characterization of Programmed Cell Death (Apoptosis) Pathways Activated by Unii-JK7XY84jee

The role of Conduritol B epoxide in inducing programmed cell death is complex, with evidence pointing towards the activation of multiple pathways, including both apoptosis and necroptosis, depending on the cellular context.

In some models, CBE is a direct inducer of apoptosis. Studies in breast cancer cell lines have demonstrated that treatment with Conduritol B epoxide leads to a dose-dependent increase in apoptosis. sci-hub.se This pro-apoptotic effect is significant as it can sensitize cancer cells to conventional chemotherapy. sci-hub.se The mechanism appears to involve the activation of caspases, the core executioners of apoptosis. While direct studies on CBE's effect on caspases are limited, research on other agents that inhibit GBA shows an increase in cleaved caspase-3, a key marker of apoptosis, suggesting a potential caspase-dependent pathway for CBE as well.

Conversely, in the context of neurodegeneration, the inhibition of GBA by CBE does not necessarily lead to classical apoptosis. In a mouse model mimicking Gaucher disease, the administration of CBE resulted in significant neurodegeneration without the activation of caspases or other hallmarks of apoptosis. nih.gov Instead, this research pointed towards an alternative form of programmed cell death known as necroptosis. nih.gov This suggests that the type of cell death pathway activated by CBE is highly dependent on the cell type and the specific pathological condition being modeled. Furthermore, some research indicates that the inhibition of GBA can lead to the accumulation of autophagosomes and lysosomes independent of apoptosis. researchgate.net

Investigation of Upstream Signaling Cascades Leading to Apoptosis

The signaling cascades that precede CBE-induced cell death are initiated by the disruption of glycosphingolipid metabolism.

A primary upstream mechanism involves the suppression of pro-survival signaling pathways. Research has shown that the inhibition of β-glucosidase by CBE can suppress the PI3K/Akt/mTOR signaling pathway. sci-hub.se This pathway is crucial for promoting cell growth and survival; its inhibition removes the pro-survival signals, thereby lowering the threshold for apoptosis to occur. sci-hub.se

Another significant upstream event is the accumulation of GBA's substrate, glucosylceramide (GlcCer). abcam.com The buildup of this and other related glycosphingolipids can trigger cellular stress responses. nih.gov These accumulated lipids can act as damage-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). nih.gov This recognition initiates inflammatory signaling cascades that can culminate in cell death. Additionally, the accumulation of these lipids within the endoplasmic reticulum (ER) can induce ER stress, another potent trigger for apoptosis and other cell death programs. nih.gov

Identification and Characterization of Molecular Targets

Specific Protein Interactions

The primary molecular target of Conduritol B epoxide is the lysosomal enzyme acid β-glucosidase (GBA) , also known as glucocerebrosidase. nih.gov CBE is a mechanism-based inhibitor that forms a covalent and irreversible bond with the catalytic nucleophile of the enzyme, which has been identified as the glutamate (B1630785) residue at position 340 (Glu340). nih.gov This covalent modification permanently inactivates the enzyme. nih.gov

While GBA is the main target, CBE is not entirely specific and has been shown to interact with other glycosidases, particularly at higher concentrations. These off-target interactions are an important consideration in experimental models.

Table 1: Identified Molecular Targets of Conduritol B epoxide

| Target Enzyme | Type | Interaction | Selectivity |

|---|---|---|---|

| Acid β-glucosidase (GBA) | Primary | Irreversible, covalent inhibitor | High |

| Lysosomal α-glucosidase (GAA) | Off-target | Inhibitor | Lower than GBA fishersci.atabcam.comnih.gov |

This table is generated based on data from multiple sources. fishersci.atabcam.comnih.gov

There is no substantial evidence to suggest a direct interaction between Conduritol B epoxide and tubulin isoforms.

Downstream Cellular Effectors and Regulatory Networks

The irreversible inhibition of GBA by Conduritol B epoxide sets off a cascade of downstream cellular effects, primarily driven by the accumulation of its substrate.

The most immediate downstream effect is a significant increase in intracellular levels of glucosylceramide (GlcCer) . abcam.com This primary accumulation leads to a secondary, broader dysregulation of lipid metabolism, causing elevated levels of other lipids such as ceramide and di- and trihexosylceramides.

This lipid imbalance activates several regulatory networks:

Inflammatory and Immune Response: As mentioned, the buildup of GlcCer can act as a DAMP, stimulating an innate immune response. nih.gov In experimental models, this is evidenced by the upregulation of genes encoding for PRRs. frontiersin.org Furthermore, CBE treatment has been shown to increase the surface expression of major histocompatibility complex (MHC)-class II and the production of CD1d, a molecule involved in presenting lipid antigens to NKT cells, thereby modulating the immune response. frontiersin.org

Table 2: Upregulation of Inflammatory Genes in Response to CBE-induced GlcCer Accumulation

| Gene | Fold-Change (CBE vs. PBS) | p-value | Function |

|---|---|---|---|

| Tlr1 | 7.5 ± 1.4 | < 0.001 | Toll-like Receptor 1 |

This table is based on data from a study in a mouse model.

Necroptosis Signaling: In neuronal cells, the accumulation of GlcCer and subsequent neuroinflammation are correlated with increased levels of RIPK1 and RIPK3, key protein kinases that execute the necroptosis pathway. nih.gov

Mitochondrial and Bioenergetic Dysfunction: Studies using CBE-treated neuroblastoma cells have revealed significant mitochondrial impairment. This is characterized by a reduction of approximately 50% in the oxygen consumption rate (OCR), which affects basal respiration and ATP production. chemsrc.com

Disruption of Calcium Homeostasis: The same studies have demonstrated that CBE treatment leads to a significant elevation in cytosolic calcium levels, a condition that can contribute to cellular stress and trigger cell death pathways. chemsrc.com

Metabolic Profiling and Biotransformation Pathways

In Vitro Metabolic Transformations

In vitro studies using human liver microsomes and hepatocytes have been crucial in understanding the metabolic fate of docetaxel (B913). nih.govaacrjournals.org These studies show that docetaxel is converted into several metabolites through successive oxidations of the tert-butyl ester group on its C13 side chain. nih.govaacrjournals.orgresearchgate.net

The primary metabolic transformation of docetaxel is hydroxylation. aacrjournals.orgnih.govresearchgate.net This reaction predominantly occurs on the tert-butoxycarbonyl side chain, also referred to as the isoserine side chain. nih.govaacrjournals.org This process leads to the formation of an alcohol derivative, often referred to as hydroxydocetaxel, which is the initial and main step in its metabolic cascade. nih.govnih.govresearchgate.net

In addition to side-chain hydroxylation, further research has identified metabolites resulting from hydroxylation on the baccatin (B15129273) ring of the docetaxel structure. aacrjournals.org These ring-hydroxylated metabolites were observed in human hepatocyte preparations, indicating alternative sites for metabolic attack. aacrjournals.org The introduction of hydroxyl groups can alter the compound's properties, such as its solubility and ability to interact with target proteins. mdpi.com

Following the initial hydroxylation of the side chain, the resulting alcohol (hydroxydocetaxel or M2) is further oxidized. drugbank.comnih.gov This oxidation produces an unstable aldehyde intermediate. drugbank.comresearchgate.net This aldehyde spontaneously cyclizes to form two stereoisomeric hydroxyoxazolidinones (metabolites M1 and M3). drugbank.comnih.govresearchgate.net Subsequent oxidation of these cyclized products leads to the formation of an oxazolidinedione, known as metabolite M4. drugbank.comnih.govhmdb.ca This pathway, involving sequential oxidation and cyclization, represents the principal biotransformation route for docetaxel in humans. aacrjournals.org

Identification and Structural Elucidation of Metabolites

The identification of docetaxel's metabolites has been accomplished through various analytical techniques, primarily involving liquid chromatography coupled with mass spectrometry. nih.govnih.gov

In humans, docetaxel is metabolized into one major and three minor metabolites, which are designated M1, M2, M3, and M4. nih.govaacrjournals.org

M2 (Hydroxy-Docetaxel) : This is the initial and primary metabolite, formed by the hydroxylation of one of the methyl groups on the tert-butyl side chain. drugbank.comnih.govaacrjournals.org

M1 and M3 : These two metabolites are stereoisomers of a hydroxyoxazolidinone. They are formed via the oxidation of M2 into an aldehyde, which then undergoes cyclization. drugbank.comnih.govaacrjournals.org

M4 : This is considered the major metabolite found in human feces and results from the further oxidation of M1 and M3. drugbank.comaacrjournals.orgaacrjournals.org

These four metabolites have been found to be significantly less cytotoxic compared to the parent drug, docetaxel. aacrjournals.org The table below summarizes the key metabolites of docetaxel.

| Metabolite | Precursor(s) | Formation Pathway | Role |

| M2 | Docetaxel | Hydroxylation of the tert-butyl side chain | Primary Metabolite |

| M1 & M3 | M2 | Oxidation and subsequent cyclization | Minor Metabolites (Stereoisomers) |

| M4 | M1 & M3 | Oxidation | Major Excreted Metabolite |

Table based on data from multiple sources. drugbank.comnih.govaacrjournals.orghmdb.ca

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for the identification, structural assignment, and quantification of docetaxel and its metabolites. nih.govnih.gov In these methods, after chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and then fragmented. nih.gov The specific fragmentation patterns are used to identify the structure of the metabolites. aacrjournals.org

For instance, the structural assignment of the tert-butyl–hydroxylated metabolite was confirmed by its mass spectrum fragmentation pattern, which showed specific product ions corresponding to the baccatin ring and the modified side chain. aacrjournals.org Researchers have developed and validated sensitive LC-MS/MS assays to quantify docetaxel and its four main metabolites (M1, M2, M3, and M4) in human plasma, achieving lower limits of quantification of 0.5 ng/mL for all compounds. nih.gov Such methods are essential for detailed pharmacokinetic studies. nih.govnih.gov

Cytochrome P450 Enzyme Involvement in Metabolism

The metabolism of docetaxel is almost exclusively carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. pharmgkb.orgpfizermedicalinformation.com

In vitro studies have definitively shown that the CYP3A subfamily, particularly CYP3A4 , is the principal isoenzyme responsible for docetaxel metabolism in humans. drugbank.comnih.govnih.govresearchgate.netspandidos-publications.com The involvement of CYP3A4 is demonstrated by a strong correlation between docetaxel metabolism rates and CYP3A4-specific activities in human liver microsomes. nih.govaacrjournals.org Furthermore, known inhibitors of CYP3A4, such as ketoconazole, ritonavir, and erythromycin, significantly reduce the hydroxylation of docetaxel in vitro. nih.govnih.govuu.nl Conversely, inducers of CYP3A4, like rifampicin, can increase its metabolism. nih.gov

CYP3A5 has also been identified as playing a role in the metabolism of docetaxel. drugbank.comnih.govhmdb.ca While CYP3A4 is considered the main contributor, the activity of CYP3A5 can also influence the drug's clearance. drugbank.comnih.gov Studies have also suggested a minor role for CYP2C8 in the formation of one of the ring-hydroxylated metabolites. aacrjournals.org

The table below lists the primary enzymes involved in docetaxel metabolism.

| Enzyme Family | Specific Isoenzyme(s) | Role in Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme for hydroxylation and subsequent oxidative metabolism. drugbank.comnih.govspandidos-publications.com |

| CYP3A5 | Contributes to overall metabolic clearance. drugbank.comnih.govhmdb.ca | |

| CYP2C8 | Minor role in the formation of a ring-hydroxylated metabolite. aacrjournals.org |

Identification of Specific CYP Isoforms Catalyzing Venetoclax Metabolism (e.g., CYP3A4, CYP3A5, CYP2C8)

Detailed in vitro and clinical studies have identified specific CYP isoforms responsible for the metabolism of Venetoclax.

CYP3A4 : This isoform is the principal enzyme responsible for Venetoclax metabolism. mjhid.orgresearchgate.netjst.go.jp It plays a dominant role in the biotransformation of the parent drug into its various oxidative metabolites, including the major metabolite M27. researchgate.netfda.govresearchgate.netresearchgate.net The significant contribution of CYP3A4 makes Venetoclax susceptible to interactions with strong or moderate inhibitors and inducers of this enzyme. researchgate.netnih.govvenclextahcp.com

CYP3A5 : In vitro studies indicate that CYP3A5 also contributes to the metabolism of Venetoclax, although to a lesser extent than CYP3A4. drugbank.comtandfonline.comtga.gov.au Its role becomes particularly relevant in the context of genetic variations that affect enzyme function. tandfonline.comnih.gov

CYP2C8 : While Venetoclax has been shown to be an in vitro inhibitor of CYP2C8, current research does not identify CYP2C8 as a primary enzyme for catalyzing Venetoclax metabolism. fda.govtga.gov.au The primary metabolic pathway is firmly established through the CYP3A subfamily. researchgate.netmdpi.com

The table below summarizes the key enzymes involved in Venetoclax biotransformation.

Table 1: Key Enzymes and Metabolites in Venetoclax Metabolism

| Enzyme / Metabolite | Role in Venetoclax Metabolism | Citation |

|---|---|---|

| CYP3A4 | Primary metabolizing enzyme; responsible for the formation of the major metabolite, M27. | fda.govresearchgate.netmjhid.org |

| CYP3A5 | Contributes to metabolism, secondary to CYP3A4. | tandfonline.comtga.gov.au |

| M27 | Major oxidative metabolite found in plasma; considered pharmacologically inactive. | fda.govresearchgate.net |

Role of Polymorphic Enzymes in Metabolic Variability (e.g., CYP3A5)

Genetic polymorphisms in CYP enzymes, particularly CYP3A5, can lead to significant inter-individual variability in drug exposure and response. nih.gov The most studied polymorphism is related to the CYP3A5 gene, which has expresser (CYP3A51 allele) and non-expresser (CYP3A53 allele) variants. tandfonline.com

The clinical impact of this polymorphism becomes more pronounced when CYP3A4 activity is compromised by an inhibitor. tandfonline.comnih.gov For example, when co-administered with fluconazole (B54011) (a moderate CYP3A4 inhibitor), patients with a functional CYP3A51 allele can still metabolize Venetoclax via CYP3A5. tandfonline.com In these patients, the extent of drug interaction depends on the concentration of the inhibitor; higher inhibitor concentrations are needed to inhibit both CYP3A4 and the active CYP3A5. tandfonline.comnih.gov Conversely, in patients with the CYP3A53/*3 genotype, Venetoclax plasma concentrations are not significantly influenced by varying concentrations of a CYP3A4 inhibitor, as the primary metabolic pathway is already inhibited and there is no functional CYP3A5 to compensate. tandfonline.comnih.govresearchgate.net

Another single nucleotide polymorphism, CYP3A5 rs776746, has also been associated with variability in Venetoclax concentrations. nih.gov Studies in certain populations have shown that patients with the GG genotype of CYP3A5 rs776746 had significantly higher dose-normalized trough concentrations compared to those with AA + AG genotypes. nih.gov

Table 2: Impact of CYP3A5 Polymorphism on Venetoclax Metabolism

| Genotype | CYP3A5 Enzyme Function | Implication for Venetoclax Metabolism | Citation |

|---|---|---|---|

| CYP3A5*1 Allele Carrier | Expresser (Functional Enzyme) | CYP3A5 contributes to Venetoclax metabolism. The effect of CYP3A4 inhibitors may be less pronounced at lower inhibitor concentrations. | tandfonline.comnih.gov |

| CYP3A53/3 | Non-expresser (Non-functional Enzyme) | Metabolism is almost entirely dependent on CYP3A4. More susceptible to interactions with CYP3A4 inhibitors. | tandfonline.comnih.gov |

Enzymatic Reaction Kinetics and Substrate Specificity

Venetoclax demonstrates notable substrate specificity, which is a key aspect of its pharmacological profile.

Substrate of CYP3A Enzymes : Venetoclax is a sensitive substrate of CYP3A enzymes. researchgate.netvenclextahcp.comnih.gov Its clearance is significantly affected by modulators of CYP3A activity. Strong CYP3A inhibitors can increase Venetoclax exposure up to 7-fold, while strong inducers can decrease exposure by over 70%. nih.gov This high degree of dependence on a single enzyme subfamily underscores its specificity.

Substrate of P-glycoprotein (P-gp) : Besides being a CYP3A substrate, Venetoclax is also a substrate for the efflux transporter P-glycoprotein (P-gp). fda.govnih.gov This can influence its absorption and disposition, and P-gp inhibitors may also increase Venetoclax exposure. venclextahcp.com

Inhibitor of CYP Enzymes : In vitro studies have shown that Venetoclax and its metabolite M27 can act as inhibitors of other CYP enzymes. Both parent drug and metabolite inhibit CYP2C9, while Venetoclax also inhibits CYP2C8. fda.govtga.gov.au M27 is also a weak inhibitor of CYP3A4. fda.gov However, these inhibitory effects were markedly reduced in the presence of bovine serum albumin (BSA), suggesting that at clinical concentrations, the risk of Venetoclax acting as a perpetrator of drug interactions via inhibition of these enzymes is low. tga.gov.au

Binding Affinity : The primary mechanism of action for Venetoclax is as a highly selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein, to which it binds with sub-nanomolar affinity (Ki < 0.01 nM). researchgate.net Its affinity for other BCL-2 family proteins like BCL-XL and BCL-W is several orders of magnitude lower, demonstrating high target specificity. researchgate.net

The kinetics of Venetoclax metabolism are complex and can be influenced by factors such as time-dependent inactivation of CYP enzymes by other drugs. researchgate.net While specific Michaelis-Menten constants (Km, Vmax) for Venetoclax metabolism by individual CYP isoforms are not detailed in the provided context, the significant impact of inhibitors suggests it is a high-affinity substrate for the CYP3A pathway.

Structure Activity Relationship Sar Studies and Analogue Development

Rational Design and Synthesis of Ortataxel Analogues

The development of Ortataxel analogues is rooted in the complex molecular architecture of paclitaxel (B517696), which offers multiple sites for systematic modification. open.ac.uk The synthesis of these new chemical entities is a strategic effort to enhance the therapeutic window and overcome the limitations observed with first-generation taxanes like paclitaxel and docetaxel (B913).

Exploration of Structural Modifications

Key structural modifications of the Ortataxel scaffold have centered on two main areas: the C-ring of the baccatin (B15129273) core and functionalization at the C-14 position. open.ac.ukopen.ac.uk

C-ring Opening: The creation of C-seco paclitaxel analogues, characterized by an opened C-ring, represents a significant departure from the traditional taxane (B156437) structure. open.ac.ukopen.ac.uk This modification has been explored to alter the compound's cytotoxic and antiangiogenic properties. open.ac.ukopen.ac.uk

14-Functionalization: Ortataxel's defining feature is the presence of a 14β-hydroxy group on its baccatin scaffold, a characteristic derived from its synthesis starting material, 14-β-hydroxy-baccatin III. aacrjournals.orgacs.org Researchers have synthesized a variety of analogues by introducing different non-oxygenated functional groups, including those containing nitrogen and carbon, at this position to create a novel class of 14-substituted taxanes. aacrjournals.org The primary goal of this strategy is to develop compounds that are poor substrates for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance. open.ac.ukopen.ac.uk

Synthetic Strategies for Derivatization

The synthesis of Ortataxel and its analogues is a complex process often starting from naturally occurring taxanes like 10-deacetylbaccatin III. acs.org A crucial step in creating 14-functionalized analogues is the diastereoselective 14β-hydroxylation of baccatin III derivatives. acs.org This has been achieved through methods like oxaziridine-mediated electrophilic oxidation. acs.org

Further derivatization involves the coupling of a modified baccatin scaffold with a suitable side chain. The Ojima-Holton coupling protocol, which uses an enantiopure β-lactam synthon, is a key method for the facile synthesis of paclitaxel analogues, including those of Ortataxel. stonybrook.edu This has allowed for the creation of a library of 7,10-modified paclitaxel, cabazitaxel (B1684091), and Ortataxel analogues. researchgate.net For instance, a novel taxane, difluorovinyl-ortataxel (DFV-OTX), was synthesized to enhance efficacy against resistant cancer cells. nih.gov

Impact of Structural Modifications on Biological Activity and Selectivity

The structural alterations made to the Ortataxel backbone have profound effects on its biological activity, including its potency in stabilizing microtubules, its influence on the cell cycle, and its effectiveness against drug-resistant cancer cells.

Correlation Between Chemical Structure and Microtubule-Stabilizing Potency

Like other taxanes, Ortataxel and its analogues exert their anticancer effects by binding to the β-tubulin subunit of microtubules. ncats.ionih.gov This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for cell division. ncats.ionih.gov The suppression of microtubule dynamics ultimately blocks mitosis, leading to cell death. nih.gov

The potency of microtubule stabilization is directly linked to specific structural features. For example, the difluorovinyl-ortataxel (DFV-OTX) analogue was found to effectively induce tubulin polymerization. stonybrook.edunih.gov Molecular docking studies have revealed that this enhanced activity is due to unique hydrogen-bonding and van der Waals interactions with β-tubulin. stonybrook.edupatsnap.com Conversely, modifications like the opening of the D-ring can lead to a loss of biological activity. researchgate.net Structure-activity relationship studies have indicated that while the C-2 benzoyl and the taxane ring system are essential for microtubule binding, substitutions at positions C-1, C-4, C-7, C-9, C-10, and C-14 can be modified to improve bioactivity. researchgate.netresearchgate.net

Influence of Analogues on Cell Cycle Progression and Apoptosis

By stabilizing microtubules, Ortataxel and its analogues disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference causes cells to arrest in the G2/M phase of the cell cycle. stonybrook.edunih.govnih.gov Prolonged arrest at this checkpoint typically triggers the intrinsic apoptotic pathway, leading to programmed cell death. mdpi.comoncotarget.com

Studies on the DFV-OTX analogue demonstrated its ability to effectively induce G2/M phase arrest, which subsequently leads to apoptosis in both paclitaxel-sensitive and -resistant cancer cells. stonybrook.edunih.gov The process of apoptosis is characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. oncotarget.com

Differential Activity Against Taxane-Sensitive and -Resistant Cell Lines

A significant driver in the development of Ortataxel analogues is the need to overcome the multidrug resistance (MDR) that often limits the effectiveness of paclitaxel and docetaxel. aacrjournals.org This resistance is frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drugs from the cancer cells. open.ac.ukopen.ac.uk

Ortataxel was specifically designed to be less susceptible to P-gp-mediated resistance. aacrjournals.org Research has shown that 14-functionalized taxanes are generally poor substrates for the P-gp system. open.ac.ukopen.ac.uk This characteristic contributes to their retained activity in cancer cell lines that have developed resistance to other taxanes. open.ac.ukopen.ac.ukascopubs.org

For example, a study evaluated a series of 14-substituted taxanes against a pair of human mammary tumor cell lines: the sensitive MCF7 line and its resistant variant, MCF7/R. While paclitaxel and docetaxel had resistance indices (RI) of 491 and 460, respectively, Ortataxel's RI was only 20. The newly synthesized 14-substituted analogues showed even lower cross-resistance, with RI values ranging from 8.5 to 43. aacrjournals.org This demonstrates their potential to circumvent common chemoresistance mechanisms. aacrjournals.org Further studies with the DFV-OTX analogue also showed potent cytotoxic activity against both paclitaxel-sensitive and -resistant breast cancer cells. nih.gov

Table of Investigated Analogues and their Properties

| Compound/Analogue Class | Key Structural Modification | Primary Biological Characteristic | Activity in Resistant Cells |

| Ortataxel (IDN 5109) | 14β-hydroxy group | Poor P-gp substrate, oral bioavailability. ncats.ioaacrjournals.org | Retains activity in paclitaxel/docetaxel-resistant tumors. open.ac.ukopen.ac.ukascopubs.org |

| C-seco Taxanes | C-ring opening | Primarily antiangiogenic and cytostatic rather than cytotoxic. open.ac.ukopen.ac.uk | Not the primary focus for overcoming MDR. |

| 14-Functionalized Taxanes | Various substitutions at C-14 | Poor P-gp substrates, enhanced oral bioavailability. open.ac.ukopen.ac.ukaacrjournals.org | Significantly less cross-resistant than paclitaxel and docetaxel. aacrjournals.org |

| Difluorovinyl-ortataxel (DFV-OTX) | Difluorovinyl group added to Ortataxel | Potent induction of tubulin polymerization and G2/M arrest. stonybrook.edunih.gov | Potent cytotoxicity against both sensitive and resistant breast cancer cells. nih.gov |

| IDN 5738 / IDN 5839 | 14-functionalized | Comparable cytotoxic activity to Ortataxel. open.ac.ukopen.ac.uk | Active on resistant human breast tumor cell lines. open.ac.ukopen.ac.uk |

Modulation of Efflux Transporters and Overcoming Resistance Mechanisms

The efficacy of therapeutic agents can be significantly limited by multidrug resistance (MDR), a phenomenon where cancer cells exhibit resistance to various structurally and functionally unrelated drugs. researcher.life A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps that actively remove drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. researcher.lifescirp.orgmdpi.com The compound UNII-JK7XY84JEE, also known as Larotrectinib, has been identified as a substrate for the P-gp efflux pump. onclive.comaacrjournals.orgmdpi.comscielo.brresearchgate.net This interaction can lead to decreased cellular accumulation and the development of resistance. Consequently, a key focus in the development of related compounds and therapeutic strategies is the modulation of these efflux transporters.

Evaluation of Analogues as Poor Substrates for P-glycoprotein (P-gp) System

The development of analogues that are poor substrates for P-gp is a critical strategy to circumvent efflux-mediated resistance and enhance drug efficacy, particularly in penetrating physiological barriers like the blood-brain barrier where P-gp is highly expressed. researchgate.net Research has shown that Larotrectinib is a potent substrate for P-gp, which can limit its concentration in the central nervous system (CNS). researchgate.netfrontiersin.org

A comparative evaluation with Entrectinib, another inhibitor of tropomyosin receptor kinases (TRKs), highlights the significance of P-gp interaction. In vitro studies using LLC-PK1 cells transfected with human P-gp have demonstrated that Larotrectinib is a strong P-gp substrate. researchgate.net In contrast, Entrectinib has been shown to be a weak P-gp substrate. researchgate.net This difference in P-gp affinity is believed to contribute to Entrectinib's ability to achieve higher concentrations in the CNS compared to Larotrectinib. researchgate.net

One method to quantify the interaction with P-gp is the apical efflux ratio (AP-ER). A higher AP-ER value indicates a stronger substrate for the efflux pump. Studies have shown a significant difference in the AP-ER for Larotrectinib compared to Entrectinib.

Table 1: In Vitro P-glycoprotein Apical Efflux Ratio (AP-ER) of TRK Inhibitors

| Compound | Apical Efflux Ratio (AP-ER) | P-gp Substrate Classification | Source |

|---|---|---|---|

| Larotrectinib | ≥2.8 | Strong | researchgate.netresearchgate.net |

| Entrectinib | 1.1 - 1.15 | Weak | researchgate.netresearchgate.net |

| Crizotinib | ≥2.8 | Strong | researchgate.netresearchgate.net |

| Digoxin * | - | Benchmark Strong | researchgate.net |

*Digoxin is a benchmark P-gp substrate used as a control in these assays.

The data clearly indicates that Larotrectinib's interaction with P-gp is substantial, a characteristic that is a key consideration in the development of next-generation TRK inhibitors. While second-generation inhibitors like Selitrectinib (LOXO-195) and Repotrectinib were primarily designed to overcome acquired resistance mutations in the TRK kinase domain, the ideal characteristics of such follow-on compounds would also include being a poor P-gp substrate to ensure broader efficacy, including in the CNS. onclive.comaacrjournals.orgcancerbiomed.orgtargetedonc.com However, specific data on the P-gp substrate status of many of these newer analogues is not as widely published. The development of novel analogues often involves structural modifications aimed at reducing recognition by P-gp, a strategy that continues to be a focus of medicinal chemistry efforts. scirp.org

Strategies for Enhanced Cellular Accumulation

Beyond the design of analogues that are inherently poor P-gp substrates, other strategies can be employed to enhance the intracellular concentration of drugs like Larotrectinib. These approaches primarily focus on overcoming the action of efflux pumps.

One major strategy is the co-administration of P-gp inhibitors. scirp.org These agents can block the efflux pump, thereby increasing the intracellular and systemic exposure of the P-gp substrate. Clinical pharmacokinetic data has demonstrated that the administration of Larotrectinib with potent inhibitors of P-gp and CYP3A, such as itraconazole, leads to a significant increase in Larotrectinib plasma concentrations. europa.eunps.org.au Similarly, co-administration with rifampin, which can also inhibit P-gp, has been shown to increase the Cmax and AUC of Larotrectinib. europa.eunps.org.au

Table 2: Effect of P-gp Inhibitors on Larotrectinib Pharmacokinetics in Healthy Adults

| Co-administered Drug | P-gp Inhibitory Action | Effect on Larotrectinib Cmax | Effect on Larotrectinib AUC | Source |

|---|---|---|---|---|

| Itraconazole | Strong P-gp and CYP3A inhibitor | 2.8-fold increase | 4.3-fold increase | europa.eunps.org.au |

| Rifampin | P-gp and BCRP inhibitor | 1.8-fold increase | 1.7-fold increase | europa.eunps.org.au |

Conversely, co-administration with strong inducers of P-gp and CYP3A, such as rifampin (in a different dosing regimen), can significantly decrease Larotrectinib plasma concentrations, further highlighting the critical role of P-gp in its disposition. europa.eu

Another approach to enhance cellular accumulation is the development of drug delivery systems, such as nanoparticles, which are designed to bypass P-gp-mediated efflux. scirp.orgmdpi.com While specific studies on nanoparticle formulations of Larotrectinib are not detailed in the provided context, this remains a viable theoretical strategy.

Furthermore, inducing cellular stress pathways may offer another avenue for enhancing drug efficacy. For instance, some studies have shown that Larotrectinib can induce autophagic cell death in certain cancer cells. researchgate.net While not directly a strategy to increase cellular accumulation, modulating cellular pathways that are affected by the drug can be a way to overcome resistance mechanisms that may be linked to reduced drug accumulation.

Ultimately, the most direct strategy for enhanced cellular accumulation in the face of P-gp-mediated efflux is the development of new chemical entities that are not substrates for this transporter, a guiding principle in the ongoing development of novel kinase inhibitors. scirp.org

Computational Modeling and Predictive Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Flubendazole, docking simulations have been crucial in elucidating its binding mode with various protein targets, most notably tubulin.

The primary mechanism of action for Flubendazole involves its binding to β-tubulin, disrupting the formation of microtubules, which are essential for cell structure and division. nih.gov Molecular docking studies consistently show that Flubendazole binds to the colchicine (B1669291) binding site (CBS) on β-tubulin. frontiersin.orgnih.govmdpi.com

Analysis of the binding interactions reveals specific amino acid residues that stabilize the Flubendazole-tubulin complex. In a homology model of human β-tubulin, the N-H groups of both the benzimidazole (B57391) core and the carbamate (B1207046) moiety of Flubendazole act as hydrogen bond donors to the side chain of asparagine 247 (Asn247). asm.org Similarly, in models of Cryptococcus neoformans β-tubulin, polar contacts and hydrophobic interactions within the binding pocket are key determinants of binding affinity. asm.orgresearchgate.net The p-fluorobenzoyl group of Flubendazole typically orients into a hydrophobic pocket within the binding site. asm.org

Studies comparing Flubendazole's binding to tubulin from different species have been performed to understand its selective toxicity. For instance, a homology model of C. neoformans β-tubulin was developed to investigate differential binding modes compared to human β-tubulin. asm.org Such analyses help explain the varying efficacy of the drug against different organisms. nih.gov

Beyond tubulin, docking simulations have explored Flubendazole's potential interaction with other proteins. In studies related to its anticancer properties, Flubendazole was predicted to form a stable complex with Autophagy-related protein 4B (Atg4B), a cysteine protease involved in autophagy. spandidos-publications.comnih.gov This interaction is crucial for its observed effects in certain cancer cell lines.

| Protein Target | Predicted Binding Site | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Human β-Tubulin | Colchicine Binding Site | Asn247 | Hydrogen Bonding | asm.org |

| C. neoformans β-Tubulin | Colchicine Binding Site | Not specified | Hydrogen Bonding, Hydrophobic Interactions | asm.orgresearchgate.net |

| Autophagy-related protein 4B (Atg4B) | Not specified | Not specified | Stable Complex Formation | spandidos-publications.comnih.gov |

| p21-activated kinase 1 (PAK1) | ATP-binding pocket | Glu315, Glu345, Leu347, Asp407 | Hydrogen Bonding, Hydrophobic Interactions | acs.org |

The specific three-dimensional shape, or conformation, of Flubendazole and its analogues is critical for effective binding to target proteins. Computational studies have analyzed the conformational parameters that modulate these receptor interactions. researchgate.net A comparative study of nine benzimidazole drugs, including Flubendazole, Mebendazole, and Albendazole, analyzed their binding modes at the colchicine binding site of tubulin. frontiersin.orgnih.gov The results indicated that Flubendazole binds more efficiently than many of its analogues, and its binding affinity was ranked highest among the tested compounds. frontiersin.orgnih.gov

This superior binding was attributed to its specific conformation which allows for optimal interactions within the binding pocket. frontiersin.org Quantum mechanics calculations have further shown that the electron density distribution and molecular electrostatic potential (MEP) map of Flubendazole are highly similar to that of Nocodazole, a known tubulin inhibitor, which is consistent with its high binding affinity. frontiersin.orgnih.gov

The development of new analogues, such as ketone-linked benzoxaborole–benzimidazole hybrids, involves extensive computational analysis to predict how structural modifications will affect conformation and, consequently, binding to targets like tubulin and overcoming issues such as P-glycoprotein (Pgp) efflux. acs.org

| Compound | Relative Binding Affinity Rank | Docking Score (kcal/mol) (if available) | Reference |

|---|---|---|---|

| Flubendazole | 1 | -7.25 to -7.28 | frontiersin.org |

| Oxfendazole | 2 | Not specified | nih.gov |

| Nocodazole | 3 | -7.04 to -7.34 | frontiersin.org |

| Mebendazole | 4 | -7.36 | frontiersin.org |

| Albendazole | 5 | Not specified | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of Flubendazole and its target complexes over time. This approach complements static docking studies by assessing the stability of binding and conformational changes in a simulated biological environment.

MD simulations have been used to validate the stability of Flubendazole when docked into the active sites of various proteins. A study investigating Flubendazole as a potential inhibitor of p21-activated kinase 1 (PAK1) used MD simulations to confirm that the drug remained stably bound within the kinase domain. The root-mean-square deviation (RMSD) values were consistent, and the simulations showed that crucial interactions with residues like Glu315, Glu345, Leu347, and Asp407 were maintained throughout the simulation period. acs.org

Similarly, MD simulations supported the stable interaction between Flubendazole and Atg4B, reinforcing the molecular docking predictions and suggesting that Flubendazole can form a durable complex with the protein to exert its autophagic effects. nih.govnih.gov These simulations are essential for confirming that the interactions predicted by docking are not transient but are maintained in a dynamic system. chemicalpapers.com

The stability of Flubendazole itself, particularly in different formulations, has been investigated using MD simulations. One study focused on amorphous solid dispersions (ASDs) of Flubendazole with polymers like poly(2-ethyl-2-oxazoline) (PEtOx). nih.gov The simulations revealed that strong and stable hydrogen bonds form between the polymer and Flubendazole, which is critical for maintaining the amorphous state and preventing recrystallization, thereby enhancing solubility. nih.gov

Another study used X-ray pair distribution function (PDF) analysis combined with computational modeling to assess the stability of Flubendazole dispersions in different hypromellose polymers. nih.gov The simulations helped to understand how drug-polymer interactions at the molecular level, specifically ion-base interactions, reduce drug clustering and slow down recrystallization upon aging, ensuring the formulation's long-term stability. nih.gov Fate modeling has also been applied to understand the transformation and sequestration of Flubendazole in environments like liquid manure and soil, identifying reversible and irreversible sequestration as dominant processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational method used to identify correlations between the physicochemical properties of chemical structures and their biological activities. While specific QSAR models developed exclusively for Flubendazole are not prominent in the literature, it has been included in broader QSAR studies of benzimidazole derivatives. researchgate.netjocpr.com

These studies aim to build mathematical models that can predict the activity of new compounds based on calculated molecular descriptors. springermedizin.de For a series of benzimidazole derivatives, descriptors related to electronic properties, steric factors, and lipophilicity (LogP) are calculated. jocpr.com The resulting models can then be used to screen new, un-synthesized analogues to prioritize those with the highest predicted activity. For example, a QSAR study on benzimidazole derivatives might reveal that a certain electrostatic potential on the benzimidazole ring and a specific range for the partition coefficient (LogP) are correlated with higher anti-tubulin activity. jocpr.com Although Flubendazole's development was not directly guided by such models, its known high efficacy serves as a valuable data point for validating and refining QSAR models for this chemical class. researchgate.net These models are crucial for the rational design of next-generation benzimidazole-based drugs with improved efficacy or different target profiles. researchgate.netumpr.ac.id

Development of Predictive Models for Biological Potency

Predictive modeling for the biological potency of taxane (B156437) analogues, including compounds like Unii-JK7XY84jee, primarily revolves around the development of QSAR models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized compounds.

For the taxane class, researchers have successfully developed QSAR models using various statistical methods, such as Multiple Linear Regression (MLR). researchgate.net In a typical study, a dataset of taxane derivatives with known biological activities (e.g., inhibitory concentrations against cancer cell lines) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. For instance, a QSAR model was developed for a series of eighty semisynthetic taxanes to predict their antimitotic activity. researcher.life The statistical quality of these models is assessed using parameters like the coefficient of determination (r²), which indicates how well the model explains the variance in the biological data. A robust QSAR model for taxanes might exhibit an r² value greater than 0.7, indicating a strong correlation between the descriptors and the biological activity. nih.gov

These predictive models are instrumental in virtual screening campaigns, where large libraries of virtual compounds can be rapidly assessed for their potential biological potency before committing resources to their synthesis and experimental testing.

| Model Type | Statistical Method | Key Feature | Application |

| QSAR | Multiple Linear Regression (MLR) | Correlates molecular descriptors with biological activity. | Predicts the biological potency of novel taxane analogues. |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Uses 3D grid-based descriptors to model steric and electrostatic fields. | Provides a 3D visualization of favorable and unfavorable regions for activity. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Identification of Key Physico-chemical Descriptors for Activity

The predictive power of a QSAR model is contingent on the selection of appropriate physico-chemical descriptors. These descriptors are numerical representations of various molecular properties. For taxane derivatives, studies have consistently highlighted the importance of several classes of descriptors in determining their biological activity.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects of its size, shape, and branching. They are among the major contributors to the activity of taxanes. researcher.life

Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by its partition coefficient (log P), plays a crucial role in its ability to cross cell membranes and interact with its biological target. For taxane analogues, hydrophobic parameters of the substituents have been identified as one of the most important determinants of their activity against colon cancers. nih.gov

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. Molar refractivity, a measure of the volume occupied by a substituent and its polarizability, has been shown to have a major contribution to the activity of taxane analogues. researchgate.netnih.gov This suggests that the size and shape of various parts of the taxane molecule are critical for its interaction with its target, the microtubule.

The table below summarizes some of the key physico-chemical descriptors that have been found to be significant in QSAR models of taxane derivatives.

| Descriptor Class | Specific Descriptor Example | Significance in Taxane Activity |

| Hydrophobic | Log P (Partition Coefficient) | Influences membrane permeability and target interaction. |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of substituents, critical for binding. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

| Electronic | Dipole Moment | Relates to the charge distribution and potential for polar interactions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Compound Names

| Identifier | Chemical Name |

| This compound | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

| TL-310 | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Advanced Analytical Methodologies in Research

Chromatographic and Mass Spectrometric Techniques for Research Applications

Chromatographic and mass spectrometric methods are fundamental to the qualitative and quantitative analysis of Unii-JK7XY84jee and its metabolites in research settings. These techniques offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar compounds and for detecting them at low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of drug metabolites. The development and validation of a robust LC-MS/MS method is a critical step in preclinical and clinical research involving this compound. ijrar.com The process ensures that the method is accurate, precise, and specific for the intended analytes.

A typical LC-MS/MS method for the analysis of this compound and its metabolites, such as the baccatin (B15129273) ring metabolite BM1 and the side chain metabolites SM1 and SM2, would be developed using a reversed-phase C18 column. nih.govinnovareacademics.in The mobile phase would likely consist of a gradient of an aqueous solution with a small percentage of formic acid (to enhance protonation) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would be tuned to detect specific precursor-to-product ion transitions for this compound and each metabolite. This provides a high degree of selectivity and sensitivity. nih.gov Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.govinnovareacademics.in

Table 1: Illustrative LC-MS/MS Method Validation Parameters for this compound Metabolite Analysis

| Parameter | This compound | Metabolite BM1 | Metabolite SM1 | Metabolite SM2 | Acceptance Criteria |

| Linearity Range (ng/mL) | 1 - 500 | 0.5 - 250 | 0.5 - 250 | 0.5 - 250 | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 0.5 | 0.5 | S/N ≥ 10 |

| Intra-day Precision (%CV) | < 10% | < 12% | < 11% | < 13% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | < 12% | < 14% | < 13% | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | ± 10% | ± 13% | ± 12% | ± 14% | ± 15% (± 20% at LLOQ) |

| Recovery (%) | 85 | 82 | 88 | 80 | Consistent and reproducible |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | Stable | Stable | ≤ 15% degradation |

Note: The data in this table is illustrative and based on typical performance for LC-MS/MS methods for small molecule drug metabolites.

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller stationary phase particles. waters.commeasurlabs.com For the analysis of this compound and its metabolites, a UPLC method could significantly reduce the run time while still achieving baseline separation of the parent compound from its metabolites. nih.govnih.gov This is particularly advantageous in high-throughput settings. waters.com

Capillary electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of charged species like taxanes and their metabolites. nih.govptfarm.pl CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio. ptfarm.pl For complex mixtures, micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral compounds. nih.gov CE methods can offer very high separation efficiency and require minimal sample and solvent volumes. nih.govnih.gov

Table 2: Comparison of Typical Performance Characteristics of UPLC and CE for Taxane (B156437) Analysis

| Feature | UPLC | Capillary Electrophoresis (CE) |

| Principle | Partitioning between mobile and stationary phases | Differential migration in an electric field |

| Typical Column/Capillary | Sub-2 µm particle packed column (e.g., C18) | Fused-silica capillary (25-75 µm i.d.) |

| Analysis Time | 1 - 10 minutes | 5 - 20 minutes |

| Resolution | High to Very High | Very High |

| Sample Volume | Microliters (µL) | Nanoliters (nL) |

| Solvent Consumption | Low | Very Low |

| Application | Broadly applicable for neutral and charged molecules | Best for charged molecules; neutral with MEKC |

Isotope-Labeling Strategies for Metabolic Tracing Studies

Stable isotope labeling is an indispensable tool in metabolic research for tracing the biotransformation of a drug like this compound in vitro and in vivo. bitesizebio.commdpi.comnih.gov By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, or ²H) into the structure of this compound, researchers can track the fate of the labeled atoms as the compound is metabolized. mdpi.comnih.gov

The resulting labeled metabolites can be detected and distinguished from their unlabeled endogenous counterparts by mass spectrometry, based on their increased mass. bitesizebio.com This allows for the unambiguous identification of drug-related metabolites in complex biological samples. nih.gov Isotope tracing studies can provide detailed insights into metabolic pathways, reaction kinetics, and the formation of reactive metabolites. researchgate.netfrontiersin.org

For a compound like this compound, a common strategy would be to synthesize a version with uniform ¹³C labeling on a specific part of the molecule, for instance, the baccatin core or the C-13 side chain. Analysis of samples from in vitro incubations with liver microsomes or from in vivo studies in animal models would then be performed using high-resolution mass spectrometry to identify all ¹³C-containing species. mdpi.com

Spectroscopic Characterization Techniques for Novel Analogues

The discovery and development of novel analogues of this compound, potentially with improved properties, requires comprehensive structural elucidation. acs.org Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), are the cornerstones of this process. acs.orgnih.govtandfonline.com

NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC) provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of the complete chemical structure and stereochemistry of a new analogue. nih.govtandfonline.com HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition. tandfonline.com

When a novel analogue of this compound is isolated or synthesized, these spectroscopic techniques are used to compare its structure to that of the parent compound and other known taxanes. acs.orgacs.org This allows for the precise identification of structural modifications. acs.org

Table 3: Spectroscopic Data for a Hypothetical Novel Analogue of this compound

| Technique | Data Obtained | Interpretation |

| HRMS | m/z = 902.4532 [M+Na]⁺ | Elemental Composition: C₄₇H₆₅NO₁₆ (Matches a hydroxylated analogue) |

| ¹H NMR | New signal at δ 4.2 ppm (triplet) | Suggests a new hydroxyl group on an alkyl chain |

| ¹³C NMR | New signal at δ 65.8 ppm | Corresponds to a carbon atom bonded to the new hydroxyl group |

| HMBC | Correlation between the new proton at 4.2 ppm and a carbonyl carbon | Confirms the position of the new hydroxyl group relative to other functional groups |

| NOESY | Spatial correlation between protons on different parts of the molecule | Elucidates the 3D conformation and relative stereochemistry of the new analogue |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated during the spectroscopic characterization of a novel taxane analogue.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets Beyond Microtubules

While the interaction of Paclitaxel (B517696) with β-tubulin to stabilize microtubules is its most characterized mechanism, emerging evidence suggests its activity is not solely confined to this interaction. nih.govaacrjournals.org Researchers are actively investigating other potential molecular targets to better understand its full range of cytotoxic effects.

One area of exploration is the drug's impact on cellular signaling pathways independent of its direct effect on microtubules. For instance, Paclitaxel has been shown to influence the phosphorylation state of various proteins, including the anti-apoptotic protein Bcl-2, thereby promoting cell death. researchgate.net Additionally, some studies suggest that Paclitaxel can activate plasma membrane-bound NADP oxidase, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. acs.org

Investigation of Intrinsic and Acquired Resistance Mechanisms at a Molecular Level

The development of resistance to Paclitaxel, both intrinsic and acquired, remains a significant clinical challenge. nih.govnih.gov Understanding the molecular underpinnings of this resistance is crucial for developing strategies to overcome it.

Several key mechanisms have been identified:

Alterations in the Target Molecule: Mutations in the genes encoding β-tubulin can alter the binding site of Paclitaxel, reducing its affinity and efficacy. nih.govnih.gov Overexpression of specific tubulin isotypes, such as βIII-tubulin, is also associated with resistance, as these microtubules have different dynamic properties that are less susceptible to the stabilizing effects of the drug. acs.org

Drug Efflux Pumps: A major mechanism of acquired resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govnih.gov These proteins actively pump Paclitaxel out of the cancer cell, reducing its intracellular concentration to sub-lethal levels.

Changes in Apoptotic Pathways: Alterations in the expression or function of proteins that regulate apoptosis can confer resistance. nih.govspringermedicine.com For example, upregulation of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins can make cancer cells less sensitive to Paclitaxel-induced cell death.

Gene Expression Changes: A wide array of genes have been implicated in Paclitaxel resistance, including those involved in cell cycle checkpoints, DNA repair, and signaling pathways that promote cell survival. nih.govnih.gov For example, the overexpression of genes like TRAG-3/CSAG2 has been linked to Paclitaxel resistance. nih.govresearchgate.net

| Mechanism of Resistance | Molecular Players Involved |

| Target Alteration | β-tubulin mutations, βIII-tubulin overexpression |

| Drug Efflux | P-glycoprotein (MDR1), ABC transporters |

| Apoptotic Dysregulation | Bcl-2 family proteins, Caspases |

| Gene Expression Changes | TRAG-3/CSAG2, Cell cycle checkpoint proteins |

Rational Design of Next-Generation Taxane (B156437) Analogues with Enhanced Specificity

To address the limitations of Paclitaxel, including resistance and toxicity, significant effort is being invested in the rational design of new taxane analogues. nih.govdovepress.com The goal is to develop compounds with improved pharmacological properties, such as increased potency against resistant cancer cells and a better therapeutic index.

One approach involves modifying the chemical structure of Paclitaxel to enhance its interaction with β-tubulin or to circumvent resistance mechanisms. For example, researchers have developed third-generation taxanes that show high potency against multidrug-resistant (MDR) cancer cell lines. nih.gov These new analogues may have a reduced affinity for drug efflux pumps, allowing them to accumulate to effective concentrations within resistant cells.

Another strategy focuses on creating taxane conjugates, where Paclitaxel is linked to a targeting moiety, such as a monoclonal antibody or a small molecule ligand. nih.gov This approach aims to deliver the drug specifically to cancer cells while minimizing exposure to healthy tissues, thereby reducing side effects. The development of such tumor-targeted drug delivery systems is a promising area of research. nih.gov